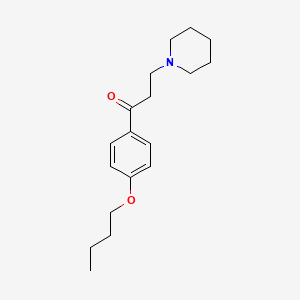
Dyclonine
Übersicht
Beschreibung
Dyclonine is an oral anesthetic that is the active ingredient of Sucrets, an over-the-counter throat lozenge . It is also found in some varieties of the Cepacol sore throat spray . It is used to ease mouth and throat pain .
Synthesis Analysis
The synthesis process of Dyclonine Hydrochloride does not use a formaldehyde reagent. The key intermediate and the piperidine hydrochloride are directly synthesized under the catalysis of alkali, making the reaction time short and the steps simple .
Molecular Structure Analysis
Dyclonine has a molecular formula of C18H27NO2 . It is n-Ethylpiperidine in which one of the hydrogens attached to the methyl group is substituted by a 4-butoxybenzoyl group . It is a member of piperidines and an aromatic ketone .
Chemical Reactions Analysis
Dyclonine reversibly binds to activated sodium channels on the neuronal membrane, thereby decreasing the neuronal membrane’s permeability to sodium ions . This leads to an increased threshold for excitation .
Physical And Chemical Properties Analysis
Dyclonine has a molecular weight of 289.4 g/mol . It is a small molecule and is approved for use .
Wissenschaftliche Forschungsanwendungen
Dermatology
Dyclonine in Dermatological Procedures: Dyclonine has been evaluated for its efficacy as a topical anesthetic in dermatology . It is known for its rapid onset of effect, high potency, and low potential for sensitization. Its safety profile even upon absorption makes it a suitable candidate for relieving pain and itching associated with skin conditions.
Anesthesia
Mucosal Anesthesia for Intubation: In the field of anesthesia, Dyclonine is used to anesthetize mucous membranes, particularly for awake endotracheal intubation . It provides favorable conditions for intubation by numbing the upper airways, which is crucial for patient comfort and procedural success.
Dental Procedures
Topical Anesthetic in Dentistry: Dyclonine is utilized in dental procedures to numb the oral cavity, which helps in preventing the gag reflex during impressions and X-ray film positioning . It is also used before scaling and root planing and can reduce the pain of mouth ulcers and sores.
Pain Relief
Pain Relief from Canker Sores and Fever Blisters As an over-the-counter medication, Dyclonine is used for pain relief from canker sores and fever blisters . It acts as a local numbing agent, providing temporary relief from minor mouth and throat irritation.
Veterinary Medicine
Use in Veterinary Medicine: Although not widely reported, Dyclonine has been mentioned in the context of animal models, particularly in research related to Friedreich’s ataxia . It has shown potential in increasing frataxin levels, which could be of therapeutic benefit.
Otolaryngology
Applications in Otolaryngology: In otolaryngology, Dyclonine is used for its anesthetic properties during procedures like electronic flexible laryngoscopy . It is preferred for its less toxic profile, low central nervous system effects, and longer-lasting anesthetic effect compared to other topical anesthetics.
Wirkmechanismus
Target of Action
Dyclonine primarily targets the neuronal membrane . It acts on the activated sodium channels located on the neuronal membrane . These sodium channels play a crucial role in the initiation and conduction of nerve impulses .
Mode of Action
Dyclonine works by decreasing the neuronal membrane’s permeability to sodium ions . This action reversibly stabilizes the membrane and inhibits depolarization , resulting in the failure of a propagated action potential and subsequent conduction blockade . This blockade is what causes the anesthetic effect of Dyclonine .
Biochemical Pathways
The primary biochemical pathway affected by Dyclonine is the nerve impulse conduction pathway . By blocking the sodium channels, Dyclonine disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption leads to a failure in the conduction of these impulses, resulting in a local anesthetic effect .
Pharmacokinetics
The pharmacokinetics of Dyclonine involve its topical application to the mucous membranes . Upon application, local anesthesia occurs within 2–10 minutes . The anesthesia persists for approximately 30 minutes . If substantial quantities of Dyclonine are absorbed through the mucosa, it may cause actions on the central nervous system (CNS), potentially leading to CNS stimulation and/or CNS depression .
Result of Action
The primary result of Dyclonine’s action is the suppression of nerve impulses , leading to a local anesthetic effect . This effect is used to provide topical anesthesia of accessible mucous membranes prior to examination, endoscopy, or instrumentation, or other procedures involving the esophagus, larynx, mouth, pharynx or throat, respiratory tract or trachea, urinary tract, or vagina . It is also used to suppress the gag reflex and/or other laryngeal and esophageal reflexes to facilitate dental examination or procedures .
Action Environment
The action of Dyclonine is influenced by the environment in which it is applied. As a topical anesthetic, it is applied directly to the mucous membranes, where it exerts its effect . The efficacy and stability of Dyclonine may be influenced by factors such as the pH of the environment, the presence of other substances, and the physical condition of the mucous membranes .
Safety and Hazards
Dyclonine may cause some side effects such as rash, hives, itching, red, swollen, blistered, or peeling skin with or without fever, wheezing, tightness in the chest or throat, trouble breathing, swallowing, or talking, unusual hoarseness, or swelling of the mouth, face, lips, tongue, or throat . It is advised to avoid dust formation, contact with skin and eyes, and inhalation of dust, vapor, mist, or gas .
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEWSEKUUPWQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
536-43-6 (hydrochloride) | |
| Record name | Dyclonine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047864 | |
| Record name | Dyclonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dyclonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (HCl salt), 4.60e-02 g/L | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dyclonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dyclonine | |
CAS RN |
586-60-7 | |
| Record name | Dyclonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dyclonine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dyclonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DYCLONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078A24Q30O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dyclonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-175 | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





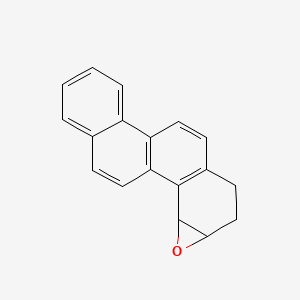
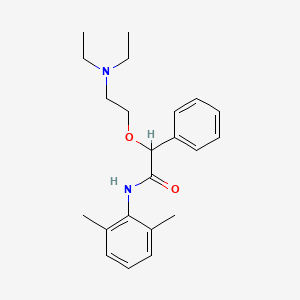


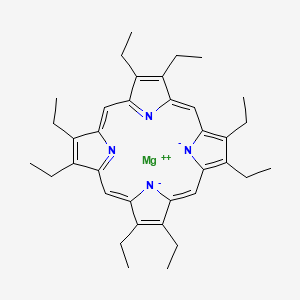



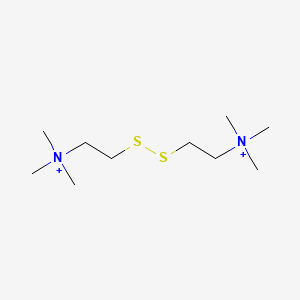
![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)

